1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a difluoromethyl group, a triazole ring, and a pyrazole sulfonamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The difluoromethylation process often employs metal-based methods to transfer CF₂H to specific sites on the molecule . Reaction conditions may vary, but common reagents include ClCF₂H and novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole and pyrazole rings contribute to its overall stability and activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-difluoromethylbenzene: A related compound with a difluoromethyl group and a bromine atom.
2-(Difluoromethyl)1,3-difluorobenzene: Another similar compound featuring difluoromethyl and fluorine groups.
Uniqueness
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H18F2N6O2S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H18F2N6O2S/c1-10-6-4-5-7-13(10)8-23-9-19-16(21-23)22-27(25,26)14-11(2)20-24(12(14)3)15(17)18/h4-7,9,15H,8H2,1-3H3,(H,21,22) |
InChI Key |
CSDIQMFEDDTNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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